molecular formula C8H13ClN2OS B13198569 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13198569
M. Wt: 220.72 g/mol
InChI Key: LFLRSCUSTBWAMJ-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Attachment of the Propanol Group: The final step involves the attachment of the 2,2-dimethylpropan-1-ol moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The chlorine atom and amino group can participate in substitution reactions, leading to a variety of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a range of substituted thiazoles.

Scientific Research Applications

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a bromine atom instead of chlorine.

    3-Amino-1-(5-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol can impart unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

3-amino-1-(5-chloro-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H13ClN2OS/c1-8(2,4-10)6(12)7-11-3-5(9)13-7/h3,6,12H,4,10H2,1-2H3

InChI Key

LFLRSCUSTBWAMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=NC=C(S1)Cl)O

Origin of Product

United States

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